5,6-Diphenyl-3,4-pyridazinedicarboxylic acid
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Description
5,6-Diphenyl-3,4-pyridazinedicarboxylic acid (DPPD) is a heterocyclic compound. It has the molecular formula C18H12N2O4 . The compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Molecular Structure Analysis
The molecular structure of 5,6-Diphenyl-3,4-pyridazinedicarboxylic acid consists of two phenyl groups attached to the 5 and 6 positions of a pyridazine ring. The 3 and 4 positions of the pyridazine ring are substituted with carboxylic acid groups . The exact mass of the molecule is 320.07970687 g/mol .Physical And Chemical Properties Analysis
5,6-Diphenyl-3,4-pyridazinedicarboxylic acid has a molecular weight of 320.3 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 100 Ų . The compound has a complexity of 458 .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Several studies have synthesized derivatives of pyridazinedicarboxylic acid and investigated their antibacterial and antimicrobial activities. For instance, Bildirici, Şener, and Tozlu (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, finding that the sulfamide derivative exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007). Similarly, Ali (2009) developed novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety, which showed potential as antimicrobial agents (Ali, 2009).
properties
IUPAC Name |
5,6-diphenylpyridazine-3,4-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)14-13(11-7-3-1-4-8-11)15(12-9-5-2-6-10-12)19-20-16(14)18(23)24/h1-10H,(H,21,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTMAZPALCADHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423356 |
Source
|
Record name | 5,6-diphenyl-3,4-pyridazinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
253144-69-3 |
Source
|
Record name | 5,6-diphenyl-3,4-pyridazinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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